2-(Hydroxyamino)propan-1-ol
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Overview
Description
2-(Hydroxyamino)propan-1-ol is an organic compound with the molecular formula C3H9NO2 It is a derivative of propan-1-ol, where one of the hydrogen atoms is replaced by a hydroxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxyamino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of propylene oxide with hydroxylamine under controlled conditions. Another method includes the reduction of nitropropanol derivatives using suitable reducing agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using catalysts to enhance yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxyamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(Hydroxyamino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and participate in various biochemical pathways, influencing the activity of target molecules. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Propan-1-ol: A primary alcohol with similar structural features but lacks the hydroxyamino group.
2-Amino-1-propanol: Contains an amino group instead of a hydroxyamino group.
Hydroxylamine: A simpler compound with a hydroxyamino group but lacks the propan-1-ol backbone.
Uniqueness: 2-(Hydroxyamino)propan-1-ol is unique due to the presence of both hydroxy and amino functionalities within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(hydroxyamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c1-3(2-5)4-6/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXJNNLWXQBSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509733 |
Source
|
Record name | 2-(Hydroxyamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39796-64-0 |
Source
|
Record name | 2-(Hydroxyamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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